molecular formula C10H11NS B8283691 6-Methylsulfanyl-3,4-dihydro-isoquinoline CAS No. 90265-89-7

6-Methylsulfanyl-3,4-dihydro-isoquinoline

Cat. No. B8283691
M. Wt: 177.27 g/mol
InChI Key: UTQURBAJYOAIOP-UHFFFAOYSA-N
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Patent
US06812228B2

Procedure details

A procedure identical to that described for the preparation of N-[2-(3-methoxy-phenyl)-ethyl]-formamide in Example 1 was followed using N-[2-(3-methylsulfanyl-phenyl)-ethyl]-formamide (6.7 g, 34 mmol) to give the desired product (0.8 g, 13%). MS: 178.1 (M+1+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Yield
13%

Identifiers

REACTION_CXSMILES
COC1C=C(CCNC=O)C=CC=1.[CH3:14][S:15][C:16]1[CH:17]=[C:18]([CH2:22][CH2:23][NH:24][CH:25]=O)[CH:19]=[CH:20][CH:21]=1>>[CH3:14][S:15][C:16]1[CH:17]=[C:18]2[C:19](=[CH:20][CH:21]=1)[CH:25]=[N:24][CH2:23][CH2:22]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)CCNC=O
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
CSC=1C=C(C=CC1)CCNC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C2CCN=CC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 13.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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